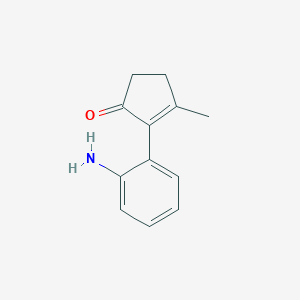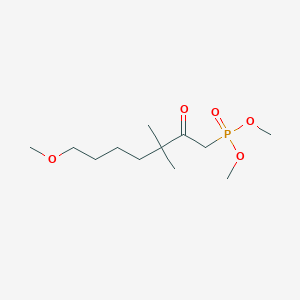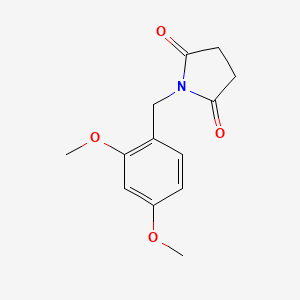
1-(2,4-Dimethoxybenzyl)pyrrolidine-2,5-dione
Overview
Description
1-(2,4-Dimethoxybenzyl)pyrrolidine-2,5-dione is an organic compound characterized by the presence of a pyrrolidine-2,5-dione ring substituted with a 2,4-dimethoxy-benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethoxybenzyl)pyrrolidine-2,5-dione typically involves the reaction of 2,4-dimethoxybenzylamine with maleic anhydride. The reaction proceeds through the formation of an intermediate imide, which is then cyclized to yield the final product. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethoxybenzyl)pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: DDQ in dichloromethane at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can yield quinone derivatives, while reduction with LiAlH4 can produce alcohols or amines .
Scientific Research Applications
1-(2,4-Dimethoxybenzyl)pyrrolidine-2,5-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethoxybenzyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties . The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxybenzylamine: A precursor in the synthesis of 1-(2,4-Dimethoxybenzyl)pyrrolidine-2,5-dione.
2,4-Dimethoxybenzyl alcohol: Another related compound with similar structural features.
2,4-Dimethoxybenzoic acid: Shares the dimethoxybenzyl moiety but differs in its functional groups and reactivity.
Uniqueness
This compound is unique due to its combination of the pyrrolidine-2,5-dione ring and the 2,4-dimethoxy-benzyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H15NO4 |
|---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
1-[(2,4-dimethoxyphenyl)methyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C13H15NO4/c1-17-10-4-3-9(11(7-10)18-2)8-14-12(15)5-6-13(14)16/h3-4,7H,5-6,8H2,1-2H3 |
InChI Key |
LLBQJKXYBGTMFY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2C(=O)CCC2=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B8645992.png)
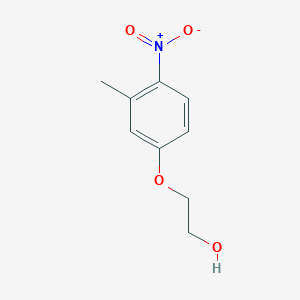
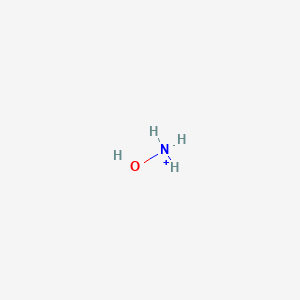
![6-(Hydroxymethyl)-1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-one](/img/structure/B8646012.png)

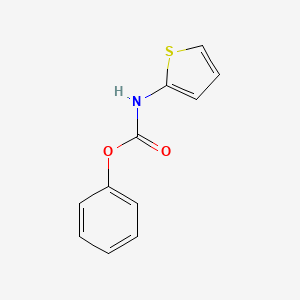
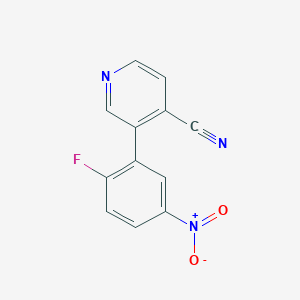
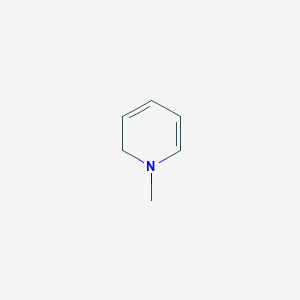
![[2-(2-Methoxyethoxy)-ethyl]-hydrazine](/img/structure/B8646040.png)
